Product packaging for Lotilibcin(Cat. No.:CAS No. 169148-84-9)

Lotilibcin

Cat. No.: B1675160
CAS No.: 169148-84-9
M. Wt: 1562.8 g/mol
InChI Key: LEKBQPKGXGFBAN-MMXTXZKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lotilibcin is an antibiotic isolated from Staphylococcus aureus.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C73H111N17O21 B1675160 Lotilibcin CAS No. 169148-84-9

Properties

CAS No.

169148-84-9

Molecular Formula

C73H111N17O21

Molecular Weight

1562.8 g/mol

IUPAC Name

3-[(3S,6R,9R,12R,15S,18R,21S,24R,30S,33R,36S,40R)-33-[(1R)-2-amino-1-hydroxy-2-oxoethyl]-12-(2-amino-2-oxoethyl)-6,18-bis(3-aminopropyl)-24-benzyl-30,36-bis(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-4,25-dimethyl-40-(4-methylpentyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclotetracont-15-yl]propanoic acid

InChI

InChI=1S/C73H111N17O21/c1-38(2)17-14-20-43-32-56(94)80-53(37-92)69(106)88-59(61(98)62(77)99)71(108)87-52(36-91)63(100)79-35-57(95)89(7)54(30-41-18-10-9-11-19-41)70(107)86-49(29-39(3)4)66(103)81-46(23-15-27-74)64(101)82-47(25-26-58(96)97)65(102)85-51(33-55(76)93)68(105)84-50(31-42-34-78-45-22-13-12-21-44(42)45)67(104)83-48(24-16-28-75)72(109)90(8)60(40(5)6)73(110)111-43/h9-13,18-19,21-22,34,38-40,43,46-54,59-61,78,91-92,98H,14-17,20,23-33,35-37,74-75H2,1-8H3,(H2,76,93)(H2,77,99)(H,79,100)(H,80,94)(H,81,103)(H,82,101)(H,83,104)(H,84,105)(H,85,102)(H,86,107)(H,87,108)(H,88,106)(H,96,97)/t43-,46-,47+,48-,49+,50-,51-,52+,53+,54-,59-,60+,61-/m1/s1

InChI Key

LEKBQPKGXGFBAN-MMXTXZKOSA-N

SMILES

CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO

Isomeric SMILES

CC(C)CCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N([C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)[C@H](C(=O)N)O)CO

Canonical SMILES

CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lotilibcin
WAP 8294A2
WAP-8294A2

Origin of Product

United States

Chemical Structure and Properties

Lotilibcin is a complex molecule composed of 12 amino acid residues and a β-hydroxy fatty-acid chain. google.comacs.org Its molecular formula is C73H111N17O21. nih.govuni.luuni.lu The computed molecular weight is approximately 1562.8 g/mol , and the monoisotopic mass is 1561.8141 Da. nih.govuni.luuni.lu

The chemical structure features a cyclic core formed by the peptide chain, with specific amino acid residues and the incorporation of an ester bond, characteristic of depsipeptides. google.com The IUPAC name for this compound is 3-[(3S,6R,9R,12R,15S,18R,21S,24R,30S,33R,36S,40R)-33-[(1R)-2-amino-1-hydroxy-2-oxoethyl]-12-(2-amino-2-oxoethyl)-6,18-bis(3-aminopropyl)-24-benzyl-30,36-bis(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-4,25-dimethyl-40-(4-methylpentyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclotetracont-15-yl]propanoic acid. nih.gov

Key chemical identifiers for this compound include its CAS number, 169148-84-9 (free base), and its PubChem CID, 16184172. nih.govuni.luhodoodo.com

Here is a summary of some computed properties:

PropertyValueSource
Molecular FormulaC73H111N17O21 nih.govuni.luuni.lu
Molecular Weight1562.8 g/mol nih.gov
Monoisotopic Mass1561.8141 Da uni.luuni.lu
XLogP3 (predicted)-3.0 uni.lu
PubChem CID16184172 nih.govuni.luuni.lu
CAS Number (free base)169148-84-9 nih.govhodoodo.com

Origin and Discovery

Lotilibcin was originally isolated from a culture broth of Lysobacter sp., specifically strain WAP-8294. google.comncats.ioresearchgate.nethodoodo.commedkoo.com The WAP-8294A complex produced by this bacterium is a mixture of water-soluble depsipeptide antibiotics, from which this compound (WAP-8294A2) was identified as a major component with significant activity against Gram-positive bacteria. researchgate.net The discovery of this compound dates back to the late 1990s. researchgate.net

Research Findings and Biological Activity

Research on Lotilibcin has primarily focused on its potent antibacterial activity, particularly against Gram-positive pathogens, including MRSA and vancomycin-resistant enterococci (VRE). ncats.ioresearchgate.netacs.orgmdpi.com Studies have shown that this compound exhibits potent bactericidal activity against clinical isolates of MRSA. acs.org

The mechanism of action of this compound involves the lysis of the bacterial membrane. ncats.ioacs.orgacs.orgnih.gov This membrane-disrupting effect is dependent on the presence of menaquinone, a molecule essential for the bacterial respiratory chain. ncats.ioacs.orgacs.orgnih.gov This menaquinone-targeting mechanism provides valuable insights for the development of new antibiotics based on the structure of this compound. acs.orgacs.orgnih.gov

In vitro studies have demonstrated this compound's activity against a range of Gram-positive bacteria. researchgate.net For example, it has shown activity against coagulase-negative staphylococci resistant to other antibacterial agents, as well as inhibiting minocycline-resistant strains of streptococci and enterococci, and certain resistant strains of enterococci. researchgate.net

Research has also explored the synthesis of this compound and its analogues to investigate structure-activity relationships. researchgate.net Total synthesis of this compound and its deoxy analogue has been achieved, enabling detailed investigation of their functions. acs.orgacs.orgresearchgate.net These studies confirmed that both this compound and its deoxy analogue were equipotent against various strains of Gram-positive bacteria, including MRSA. acs.orgacs.orgresearchgate.net

Further research has indicated that the antibacterial activity of this compound can be enhanced synergistically when combined with other substances, such as boric acid, particularly in topical formulations. google.com This synergy allows for potentially lower effective concentrations of this compound, contributing to improved efficacy. google.com

Synthesis

The total synthesis of Lotilibcin, a complex macrocyclic peptide, has been reported. acs.orgacs.orgresearchgate.net Synthetic routes, including solid-phase synthesis followed by solution-phase cyclization, have been developed to assemble the complex structure comprised of 12 amino acids and a β-hydroxy fatty-acid chain. acs.orgresearchgate.net These synthetic methods have facilitated the creation of this compound and its analogues for detailed functional studies and structure-activity relationship analysis. acs.orgresearchgate.net

Conclusion

Lotilibcin (WAP-8294A2) is a significant depsipeptide antibiotic derived from Lysobacter sp. Its potent activity against problematic Gram-positive bacteria, including MRSA, and its unique menaquinone-dependent membrane disruption mechanism highlight its importance in antimicrobial research. Continued research into its synthesis and structure-activity relationships provides a foundation for the potential development of new therapeutic agents.

Future Directions in Lotilibcin Research and Antimicrobial Drug Discovery

Exploring Underexplored Aspects of Lotilibcin's Biological Activity

This compound (also known as WAP-8294A2), a cyclic depsipeptide antibiotic isolated from Lysobacter species, has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). ncats.ioacs.orgresearchgate.net While its primary biological activity as an antimicrobial agent is well-established, certain aspects of its mechanism and potential applications remain subjects of ongoing or potential future exploration. The unique menaquinone-dependent membrane disruption mechanism and potential synergistic interactions represent key areas for further detailed investigation. ncats.ioacs.orgnih.gov

Detailed research findings indicate that this compound's antimicrobial action is mediated by the lysis of the bacterial membrane. ncats.ioacs.orgnih.gov Crucially, this membrane-disrupting effect is dependent on the presence of menaquinone, an essential component of the bacterial respiratory chain in many Gram-positive bacteria. ncats.ioacs.orgnih.gov Studies comparing the activity of this compound against wild-type S. aureus and menaquinone-deficient mutants (ΔmenA and ΔmenB) have provided compelling evidence for this dependency. acs.org

Strain Menaquinone Presence This compound MIC (μg/mL)
S. aureus RN4220 (WT) Yes 4
S. aureus ΔmenA No 128
S. aureus ΔmenB No >128

Minimum Inhibitory Concentration (MIC) values illustrating the dependence of this compound activity on bacterial menaquinone production. acs.org

These data highlight that while the general mechanism involves membrane disruption, the specific requirement for menaquinone suggests a more nuanced interaction than simple detergent-like effects, presenting an underexplored area for structural and mechanistic studies. Further research could delve into the precise molecular interaction between this compound and menaquinone within the bacterial membrane.

Another area of potential exploration involves synergistic effects with other compounds. Preliminary investigations have suggested that the antibacterial activity of this compound may be enhanced by the addition of boric acid, particularly in topical formulations and in the presence of a serum component. google.com An in vitro study indicated that boric acid could induce a concentration-dependent synergistic decrease in the MIC of this compound when a serum component was added to the medium. google.com While the exact mechanism of this synergy requires further elucidation, this finding suggests potential avenues for improving the efficacy of this compound, particularly for topical applications.

Furthermore, research into the synthesis of this compound and its analogues, such as the deoxy analogue, has provided insights into the structural features critical for its biological activity. acs.orgnih.gov Studies have shown that this compound and its deoxy analogue were equipotent against various Gram-positive bacteria, including MRSA, indicating that the hydroxyl group on d-OHAsn-2 is not essential for antimicrobial activity. acs.orgnih.gov Continued exploration of this compound's structure-activity relationships through the synthesis and testing of additional analogues could reveal further underexplored aspects of how its specific chemical structure dictates its biological interactions and potency.

Efforts to improve the production yield of this compound from Lysobacter strains also represent a significant area of research, as low yield has been a roadblock for its development. core.ac.uknih.gov Genetic engineering strategies, such as using the CRISPR/dCas9 system to increase the expression of biosynthetic genes, have successfully demonstrated increased yields of this compound and related compounds. nih.gov For instance, engineered strains have shown a 4-fold increase in the yield of WAP-8294A2 (this compound). nih.gov

Compound Strain Yield Increase (Fold)
WAP-8294A1 Engineered Lysobacter 6
WAP-8294A2 Engineered Lysobacter 4
WAP-8294A4 Engineered Lysobacter 9

Fold increase in the yield of WAP-8294A compounds, including this compound (WAP-8294A2), in engineered Lysobacter strains. nih.gov

These advancements in production methods are crucial for enabling more extensive research into this compound's underexplored biological activities and potential therapeutic applications.

Q & A

Q. What is the biosynthetic pathway of Lotilibcin, and how does its structural complexity impact yield optimization?

Methodological Answer: this compound is synthesized via two giant nonribosomal peptide synthetases (NRPS), WAPS1 and WAPS2, alongside tailoring enzymes . To study its biosynthesis:

  • Use heterologous expression systems (e.g., E. coli or S. cerevisiae) to isolate and characterize NRPS modules.
  • Apply LC-MS/MS to track intermediate metabolites during fermentation .
  • Compare transcriptional profiles of Lysobacter under varying culture conditions (e.g., nutrient stress) to identify yield-limiting regulators .

Q. How does this compound’s mechanism of action differ from other anti-MRSA antibiotics?

Methodological Answer:

  • Perform in vitro time-kill assays against MRSA strains to assess bactericidal vs. bacteriostatic activity.
  • Use fluorescent probes (e.g., membrane potential dyes) to visualize disruption of bacterial cell membranes .
  • Compare this compound’s MIC (Minimum Inhibitory Concentration) values with β-lactams or glycopeptides using standardized CLSI protocols .

Q. What are the key challenges in reproducing this compound production in laboratory settings?

Methodological Answer:

  • Document culture conditions rigorously (e.g., temperature, pH, aeration) to address Lysobacter’s sensitivity to environmental fluctuations .
  • Validate purity via HPLC and NMR, referencing the 2024 RSC guidelines for analytical reproducibility .
  • Share strain-specific genomic data in supplementary materials to enable replication .

Advanced Research Questions

Q. How can CRISPR/dCas9 systems be optimized to enhance this compound yield without disrupting native regulatory networks?

Methodological Answer:

  • Design sgRNAs targeting putative negative regulators (e.g., transporters) identified via RNA-seq .
  • Use a tunable promoter system (e.g., tetracycline-inducible) to fine-tene dCas9 activation .
  • Monitor off-target effects via whole-genome sequencing and proteomic profiling .

Q. What statistical approaches resolve contradictions in this compound’s reported efficacy across preclinical studies?

Methodological Answer:

  • Conduct meta-analysis using PRISMA guidelines to aggregate data from heterogeneous studies (e.g., varying MRSA strains, dosing regimens) .
  • Apply mixed-effects models to account for inter-study variability .
  • Validate findings using in vivo infection models with standardized endpoints (e.g., CFU counts, survival rates) .

Q. How do this compound-resistant MRSA strains emerge, and what genetic markers predict resistance?

Methodological Answer:

  • Perform serial passage assays under sub-inhibitory this compound concentrations to induce resistance .
  • Use whole-genome sequencing to identify mutations in mprF or dltABCD (lipid biosynthesis genes) .
  • Validate resistance mechanisms via gene knockout/complementation experiments .

Methodological Best Practices

Designing reproducible experiments for this compound’s in vitro activity assays :

  • Include biological triplicates and technical replicates to control for variability .
  • Report exact solvent concentrations (e.g., DMSO) to avoid solvent toxicity artifacts .
  • Use positive controls (e.g., vancomycin) and negative controls (untreated MRSA) in all assays .

Analyzing contradictory data on this compound’s stability in human serum :

  • Employ stability-indicating HPLC methods with accelerated degradation studies (e.g., 40°C/75% RH) .
  • Compare degradation profiles across serum batches to identify matrix effects .
  • Use ANOVA with post-hoc Tukey tests to assess significance of stability variations .

Tables

Table 1 : Key Parameters for this compound Yield Optimization Studies

ParameterRecommended MethodReference
NRPS ActivityRadioisotope-labeled substrate incorporation
Transcriptional ControlRNA-seq + qRT-PCR
Fermentation YieldDOE (Design of Experiments) with ANOVA

Table 2 : Common Pitfalls in this compound Research

PitfallMitigation Strategy
Low reproducibilityShare strain metadata + culture conditions
Contradictory efficacy dataStandardize MRSA strains + dosing protocols
Unclear biosynthetic stepsUse isotopic tracing + gene knockout models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lotilibcin
Reactant of Route 2
Lotilibcin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.